N4,6-dimethylpyrimidine-4,5-diamine
Description
N4,6-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative featuring amino groups at positions 4 and 5 of the heterocyclic ring, with methyl substituents at the N4 and C6 positions. Pyrimidine diamines are critical intermediates in medicinal and materials chemistry due to their versatile reactivity and ability to participate in hydrogen bonding .
The compound’s structure suggests moderate polarity due to the amino groups, with methyl substituents likely enhancing lipophilicity. Synthetic routes may parallel those of related pyrimidines, such as condensation of malononitrile derivatives or substitution reactions, as seen in studies by Elnagdi et al. (1977, 1986) .
Properties
IUPAC Name |
4-N,6-dimethylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-5(7)6(8-2)10-3-9-4/h3H,7H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXSEPLUFOAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294762 | |
| Record name | N4,6-Dimethyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14675-45-7 | |
| Record name | N4,6-Dimethyl-4,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4,6-Dimethyl-4,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares N4,6-dimethylpyrimidine-4,5-diamine with key analogs:
Structural and Conformational Analysis
- In contrast, this compound’s smaller substituents may allow greater conformational flexibility.
- Steric Effects : Bulky groups (e.g., cyclopentyl in ) hinder solubility and reactivity, whereas methyl groups balance lipophilicity and synthetic utility .
Key Research Findings
- Synthetic Routes: Analogous compounds are synthesized via cyclocondensation of nitriles or malononitrile derivatives, as demonstrated by Elnagdi et al. (1986) .
- Biological Relevance : Pyrimidine diamines with nitro or halogen substituents exhibit higher bioactivity, suggesting that this compound’s methyl groups may optimize pharmacokinetics without sacrificing efficacy .
- Material Science Applications: Amino and methyl groups in such compounds can serve as ligands in coordination polymers, with substituents tuning electronic properties .
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